molecular formula C8H13N3S B13784995 1-Propyl-3-methylimidazolium thiocyanate

1-Propyl-3-methylimidazolium thiocyanate

Cat. No.: B13784995
M. Wt: 183.28 g/mol
InChI Key: CMQJWXUIKLWXFA-UHFFFAOYSA-M
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Description

1-Propyl-3-methylimidazolium thiocyanate is an ionic liquid composed of an organic cation, 1-propyl-3-methylimidazolium, and an inorganic anion, thiocyanate. Ionic liquids are salts that are liquid at or near room temperature. They have gained significant attention due to their unique properties, such as negligible vapor pressure, high thermal stability, and excellent solvation abilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propyl-3-methylimidazolium thiocyanate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-propyl-3-methylimidazolium chloride with potassium thiocyanate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient recovery of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Propyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propyl-3-methylimidazolium thiocyanate is primarily based on its ability to solvate and stabilize various chemical species. The ionic liquid can disrupt hydrogen bonding networks in water, enhancing the solubility of hydrophobic compounds. It can also interact with metal ions, forming stable complexes that can be used in catalysis and separation processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium thiocyanate
  • 1-Ethyl-3-methylimidazolium thiocyanate
  • 1-Propyl-3-methylimidazolium chloride

Uniqueness

1-Propyl-3-methylimidazolium thiocyanate is unique due to its specific combination of the 1-propyl-3-methylimidazolium cation and the thiocyanate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Additionally, the thiocyanate anion imparts unique reactivity, allowing for diverse chemical transformations .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-methyl-3-propylimidazol-1-ium;thiocyanate

InChI

InChI=1S/C7H13N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h5-7H,3-4H2,1-2H3;3H/q+1;/p-1

InChI Key

CMQJWXUIKLWXFA-UHFFFAOYSA-M

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(#N)[S-]

Origin of Product

United States

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